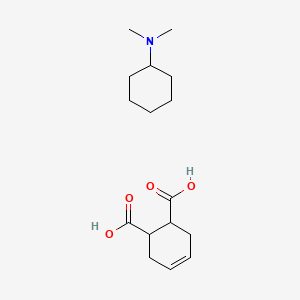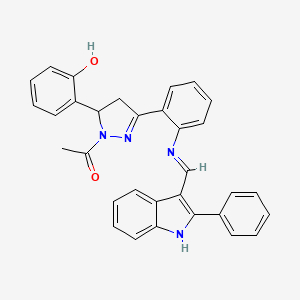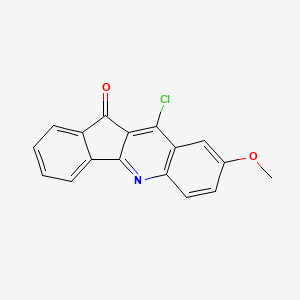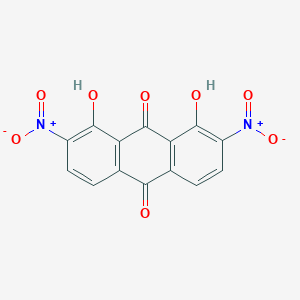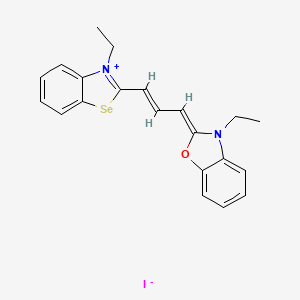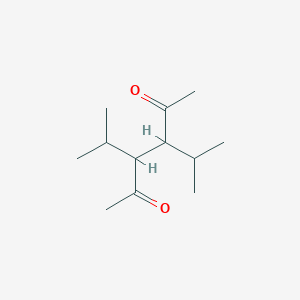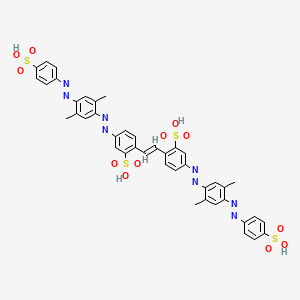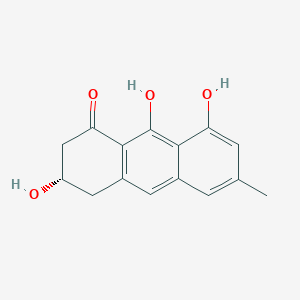
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is a complex organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups to the anthracene core.
Methylation: Addition of a methyl group to the anthracene structure.
Reduction: Reduction of specific bonds to achieve the desired dihydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow systems may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of the anthracene core.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a role in binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, lacking hydroxyl and methyl groups.
1,2-Dihydroxyanthracene: Featuring hydroxyl groups but no methyl group.
6-Methylanthracene: Containing a methyl group but no hydroxyl groups.
Uniqueness
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
61419-08-7 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(3S)-3,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-4,10,16-17,19H,5-6H2,1H3/t10-/m0/s1 |
Clave InChI |
JNQGXIWEBUFDSA-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC2=CC3=C(C(=O)C[C@H](C3)O)C(=C2C(=C1)O)O |
SMILES canónico |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)

